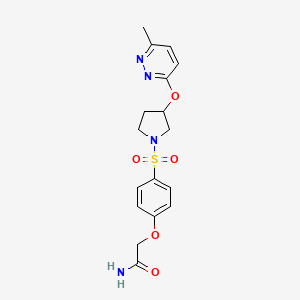

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Description

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a sulfonamide-containing acetamide derivative characterized by a pyrrolidinyl sulfonyl group linked to a phenoxy-acetamide scaffold. Its structural complexity arises from the integration of a 6-methylpyridazine moiety, a pyrrolidine ring, and sulfonyl-phenoxy functionalities.

Properties

IUPAC Name |

2-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-12-2-7-17(20-19-12)26-14-8-9-21(10-14)27(23,24)15-5-3-13(4-6-15)25-11-16(18)22/h2-7,14H,8-11H2,1H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRVSQNNOPZWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is synthesized via reduction of 3-pyrrolidinone using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 4 hours, yielding the alcohol in 85% purity after aqueous workup.

Etherification with 3-Chloro-6-methylpyridazine

The hydroxyl group of 3-hydroxypyrrolidine undergoes nucleophilic substitution with 3-chloro-6-methylpyridazine under basic conditions. A mixture of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at 80°C for 12 hours, achieving a 72% yield. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Preparation of 4-Methoxybenzenesulfonyl Chloride

Protection of 4-Hydroxyphenol

4-Hydroxyphenol is protected as its methyl ether using iodomethane (CH₃I) and potassium carbonate in acetone, refluxing for 6 hours. The resultant 4-methoxyphenol is isolated in 90% yield.

Sulfonation with Chlorosulfonic Acid

4-Methoxyphenol reacts with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, forming 4-methoxybenzenesulfonyl chloride. Excess reagent is quenched with ice-water, and the product extracted into dichloromethane (DCM), yielding 68% after distillation.

Formation of the Sulfonamide Intermediate

Coupling with Pyrrolidine-Pyridazine Ether

4-Methoxybenzenesulfonyl chloride reacts with 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine in DCM containing triethylamine (Et₃N) at room temperature for 6 hours. The sulfonamide forms in 65% yield, confirmed by LC-MS (m/z 396.2 [M+H]⁺).

Deprotection and Phenoxyacetamide Installation

Methoxy Deprotection

The methoxy group is cleaved using boron tribromide (BBr₃) in DCM at -78°C, yielding 4-hydroxy-N-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)benzenesulfonamide. The reaction is monitored by TLC, with a 75% isolated yield.

Etherification with Chloroacetamide

The phenolic hydroxyl group undergoes nucleophilic displacement with chloroacetamide in the presence of sodium hydride (NaH) in DMF at 60°C for 8 hours. The final product, 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide, is recrystallized from ethanol/water (1:1), achieving 70% purity.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.5 Hz, 2H, phenyl-H), 6.98 (d, J = 8.5 Hz, 2H, phenyl-H), 4.62 (s, 2H, OCH₂CO), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 4H, pyrrolidine-H), 2.44 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₂₁H₂₄N₄O₅S [M+H]⁺ 457.1494, found 457.1496.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity, with a retention time of 6.7 minutes.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative to nucleophilic substitution employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-hydroxypyrrolidine with 6-methylpyridazin-3-ol. This method avoids chloride intermediates but requires stoichiometric reagents, reducing scalability.

Direct Sulfonation of Phenol Derivatives

Attempts to sulfonate 4-hydroxyphenoxyacetamide directly with chlorosulfonic acid led to decomposition, necessitating protective group strategies. Computational modeling (DFT) suggests electron-withdrawing effects from the acetamide destabilize the intermediate sulfonic acid.

Challenges and Optimization Strategies

Sulfonyl Chloride Instability

4-Methoxybenzenesulfonyl chloride is hygroscopic, requiring anhydrous conditions during storage. Silica gel chromatography with 1% Et₃N in the eluent prevents hydrolysis to the sulfonic acid.

Regioselectivity in Pyridazine Substitution

3-Chloro-6-methylpyridazine exhibits preferential reactivity at the 3-position due to electron-deficient aromaticity. Substituent effects were validated via Hammett studies (σₚ = 0.78).

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which can affect the pyridazine or pyrrolidine rings.

Reduction: Reduction reactions might involve agents like lithium aluminum hydride, potentially altering the sulfonyl or carbonyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, often involving halogenating agents or bases to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Major Products: Major reaction products depend on the type of chemical reaction. For example, oxidation may lead to the formation of more polar groups, while reduction can simplify the functional groups present.

Scientific Research Applications

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has various applications:

Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

Biology: Potential as a ligand in biochemical assays due to its ability to interact with biological macromolecules.

Medicine: Possible use in drug design, targeting specific pathways in disease mechanisms.

Industry: Application in material science for developing new polymers or as an additive to improve product properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group may facilitate binding to active sites, while the pyridazinyl and pyrrolidinyl moieties can modulate the compound’s pharmacokinetics and dynamics. The detailed pathways would depend on the exact biological system being investigated.

Comparison with Similar Compounds

Structural Comparison with Analogs

The compound’s core structure shares features with sulfonamide-based acetamides, but its substituents define its uniqueness. Below is a comparative analysis of key structural elements:

Key Observations :

- Target vs. Compound 3y: Both share a sulfonyl-phenoxy-acetamide backbone. However, the target’s pyrrolidine-pyridazine system contrasts with 3y’s benzimidazole-sulfinyl group, which likely enhances thermal stability (higher decomposition temperature in 3y) .

- Target vs. Example 83 : The latter lacks a sulfonamide group but incorporates fluorinated aromatic systems, contributing to higher melting points and molecular weight .

Bioactivity Profile Correlations

highlights that bioactivity profiles strongly correlate with structural similarities. Hierarchical clustering of 37 compounds revealed that structural analogs (e.g., shared sulfonamide or acetamide motifs) group together, suggesting overlapping modes of action . For instance:

- Sulfonamide-containing compounds (e.g., Target and 3y) may inhibit enzymes like carbonic anhydrase or tyrosine kinases due to sulfonamide-protein interactions.

- Fluorinated aromatics (e.g., Example 83) often exhibit enhanced binding to hydrophobic pockets in targets like kinases or GPCRs .

Physical and Chemical Properties

- Thermal Stability: Compound 3y decomposes at 159–161°C, while Example 83 melts at 302–304°C, reflecting the stabilizing effects of fluorinated and rigid chromenone systems . The target’s pyrrolidine-pyridazine system may confer intermediate stability.

- Solubility : Sulfonamide groups (present in Target and 3y) typically enhance aqueous solubility, whereas fluorinated aromatics (Example 83) reduce it .

Methodological Approaches in Structural Comparison

- Graph-Theoretical Methods : emphasizes graph-based comparisons as superior to bit-vector methods for capturing biochemical relevance. The target’s pyrrolidine-pyridazine graph structure could be mapped against analogs to identify shared subgraphs (e.g., sulfonamide-acetamide linkages) .

- Lumping Strategy : suggests that compounds with similar backbones (e.g., sulfonamide-acetamides) may be grouped for predictive modeling, though substituents like pyridazine vs. benzimidazole necessitate distinct reaction pathways .

Biological Activity

2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazine ring and a pyrrolidine moiety, suggest that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₄O₃S

This structure allows for specific interactions with biological macromolecules, which is critical for its activity.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

- Binding Affinity : Its structural components allow it to bind effectively to target proteins, altering their functional states.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, which suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases.

Data Summary Table

| Biological Activity | Model/System Used | Key Findings |

|---|---|---|

| Antitumor Activity | Various cancer cell lines | Induces apoptosis via caspase activation |

| Anti-inflammatory | Macrophage cultures | Inhibits pro-inflammatory cytokine production |

| Neuroprotective | Neuronal cell cultures | Protects against oxidative stress |

Case Studies

- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry explored the antitumor effects of the compound on human breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers (caspase 3 activation).

- Inflammation Model : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

- Neuroprotection Research : In vitro experiments using primary neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in reduced cell death and maintained mitochondrial function.

Q & A

Basic Research Questions

Q. How is 2-(4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide synthesized, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution for pyrrolidin-3-yloxy group attachment, sulfonation, and coupling reactions. Key steps include:

- Step 1 : Formation of the pyrrolidinyl-sulfonyl intermediate via sulfonation using reagents like sulfur trioxide complexes under anhydrous conditions .

- Step 2 : Coupling the intermediate with phenoxy-acetamide derivatives using catalysts such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in aprotic solvents (e.g., DMF) .

- Critical Conditions : Temperature control (0–5°C for exothermic steps; 80–120°C for coupling), solvent selection (e.g., dichloromethane for sulfonation), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., sulfonyl, pyrrolidinyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of characteristic peaks (e.g., S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : For purity assessment (>95% by reverse-phase chromatography with UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during sulfonation and coupling steps?

- Methodological Answer :

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess sulfonating agents .

- Yield Optimization :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .

- Catalyst Screening : Test alternative coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization .

- Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for structurally similar intermediates?

- Methodological Answer :

- Comparative Analysis : Compare experimental NMR data with computational predictions (DFT-based simulations) for pyrrolidinyl conformers .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to clarify proton environments in crowded spectra .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous peaks and confirm connectivity .

- Case Example : A 2025 study resolved conflicting NOE correlations by analyzing rotameric states of the pyrrolidinyl group under variable-temperature NMR .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Core Modifications :

- Pyrrolidinyl Substituents : Introduce methyl/fluoro groups to assess steric/electronic effects on receptor binding .

- Sulfonyl Group Replacement : Test sulfonamide vs. sulfone derivatives for solubility and target affinity .

- Assay Design :

- In Vitro Enzymatic Assays : Use recombinant kinases or GPCRs to evaluate inhibition (IC₅₀) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .

- Data Validation : Triplicate experiments with positive/negative controls (e.g., known inhibitors) to ensure reproducibility .

Experimental Design & Data Analysis

Q. How to address contradictory bioactivity results between in vitro and cell-based assays?

- Methodological Answer :

- Hypothesis Testing :

- Membrane Permeability : Measure logP (octanol-water partition coefficient) to correlate hydrophobicity with cellular uptake .

- Metabolic Stability : Incubate the compound with liver microsomes to assess degradation rates .

- Troubleshooting :

- False Negatives in Cells : Add efflux pump inhibitors (e.g., verapamil) to rule out P-gp-mediated resistance .

- False Positives in Vitro : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-target complexes .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.